REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([CH2:10]O)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:32]>>[CH3:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([CH2:10][Cl:32])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
3.78 g
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Type
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reactant
|
Smiles
|
CC1=CC=C(C(=N1)OC)CO
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Name
|
|
Quantity
|
60 mL
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Type
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reactant
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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6.48 g
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Type
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reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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ADDITION
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Details
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n-hexane was added to the residue
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Type
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FILTRATION
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Details
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the insoluble matters were filtered off
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated
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Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography (n-hexane:ethyl acetate=100:1)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(=N1)OC)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |